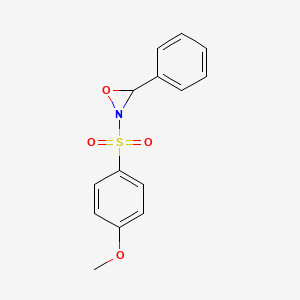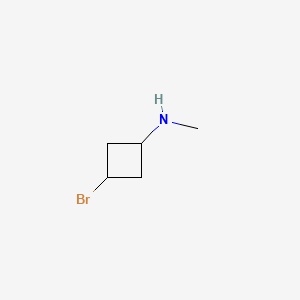
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine is an organic compound that belongs to the class of oxaziridines. These compounds are characterized by a three-membered ring containing one oxygen and one nitrogen atom. The presence of the 4-methoxybenzenesulfonyl and phenyl groups in the structure of this compound makes it a versatile reagent in organic synthesis, particularly in oxidation reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable amine to form the corresponding sulfonamide. This intermediate is then subjected to oxidation to form the oxaziridine ring. Common oxidizing agents used in this process include m-chloroperbenzoic acid and hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to the corresponding amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: The major products are sulfoxides and sulfones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced.
Applications De Recherche Scientifique
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is employed in the study of enzyme-catalyzed oxidation reactions.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine involves the transfer of an oxygen atom to the substrate, resulting in the formation of an oxidized product. The oxaziridine ring is highly reactive and facilitates the transfer of the oxygen atom. The molecular targets and pathways involved in this process include the activation of the substrate and the formation of a transition state that leads to the final oxidized product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxybenzenesulfonyl chloride
- Phenyl bis-sulfonamide
- N-Hydroxy-1-(4-Methoxyphenyl)Sulfonyl-4-Benzyloxycarbonyl-Piperazine-2-Carboxamide
Uniqueness
2-(4-Methoxybenzenesulfonyl)-3-phenyloxaziridine is unique due to its oxaziridine ring, which imparts high reactivity and selectivity in oxidation reactions. This makes it a valuable reagent in organic synthesis compared to other similar compounds that may not possess the same level of reactivity .
Propriétés
Formule moléculaire |
C14H13NO4S |
|---|---|
Poids moléculaire |
291.32 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)sulfonyl-3-phenyloxaziridine |
InChI |
InChI=1S/C14H13NO4S/c1-18-12-7-9-13(10-8-12)20(16,17)15-14(19-15)11-5-3-2-4-6-11/h2-10,14H,1H3 |
Clé InChI |
ZTJJPNHFOSWXMO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(1H-pyrrol-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13488834.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)



![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)

![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)




![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)

